Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .Scientific Research Applications
Synthesis of Derivatives
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is utilized as a key intermediate in the synthesis of various chemical compounds. For example, Bruni et al. (1994) explored its role in preparing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, potentially relevant as benzodiazepine receptor ligands (Bruni et al., 1994). Similarly, Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate and its 6-carboxylate counterpart, highlighting the chemical versatility of this compound (Auzzi et al., 1979).
Antimicrobial Studies
The antimicrobial potential of derivatives has been explored. Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones derived from this compound, but found no significant antimicrobial activity in their studies (Bruni et al., 1996).
Agricultural and Medicinal Utility
Youssef et al. (2001) demonstrated the agricultural and medicinal importance of pyrazoloazines, which can be synthesized from compounds like this compound. These compounds are useful in producing derivatives like pyrazolo[5,1-c][1,2,4]triazine and pyrazolo[1,5-a]pyrimidine derivatives (Youssef et al., 2001).
Application in Dye Synthesis
This compound is also significant in the synthesis of disperse dyes. Al-Etaibi et al. (2011) used it to create novel monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, highlighting its application in textile industry (Al-Etaibi et al., 2011).
Anticancer and Enzymatic Inhibitory Activity
Arias-Gómez et al. (2021) discussed the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the medicinal chemistry significance of compounds derived from this compound (Arias-Gómez et al., 2021).
Antimicrobial Activity as RNA Polymerase Inhibitors
Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity, particularly as RNA polymerase inhibitors, demonstrating another potential pharmaceutical application (Abdallah & Elgemeie, 2022).
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . The PP family has been identified as having a high impact in medicinal chemistry . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines are known to have significant biological activities , suggesting that they may have various effects at the molecular and cellular levels.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the action of this compound may be influenced by its chemical environment.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022920-59-7 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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